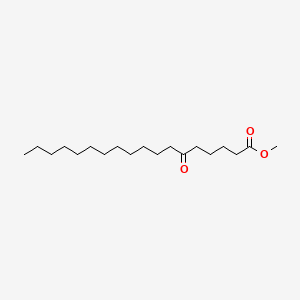

Octadecanoic acid, 6-oxo-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

2380-21-4 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 6-oxooctadecanoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-15-18(20)16-13-14-17-19(21)22-2/h3-17H2,1-2H3 |

InChI Key |

NTGKIGJRNOPHEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Overview of Oxo Fatty Acid Methyl Esters in Biological and Chemical Contexts

Fatty acid methyl esters (FAMEs) are esters of fatty acids and methanol, and they play a significant role in various biological and industrial processes. wikipedia.orgwisdomlib.org In research, the conversion of fatty acids to their methyl esters is a standard procedure for analysis by gas chromatography. wisdomlib.orgnih.gov

Oxo-fatty acids are a class of oxidized fatty acids that contain a ketone functional group. These molecules are part of a larger group of oxidized lipids known as oxylipins. lipotype.com Oxylipins, including oxidized octadecanoic acids (oxiOMEs), are known to be involved in a variety of biological processes. lipotype.comlipotype.com

Biological Significance of Oxo-Fatty Acids:

Inflammatory Response: OxiOMEs are linked to the modulation of inflammatory responses and can increase sensitivity to inflammatory pain. lipotype.comlipotype.com

Immune System Regulation: Some oxidized octadecadienoic acids are vital for controlling the immune system. lipotype.com

Metabolic Processes: Certain oxylipins have been shown to affect hormone modulation and lipid metabolism. nih.gov

Cellular Signaling: Oxylipins are recognized as potent lipid mediators in humans, involved in processes like nociception, tissue modulation, and cell proliferation. nih.govresearchgate.net

Chemical Context of Fatty Acid Methyl Esters:

Fatty acid methyl esters are primarily produced through a process called transesterification, where fats or oils react with methanol in the presence of a catalyst. wikipedia.org They are less corrosive than their free fatty acid counterparts, which is an important consideration in industrial applications like biodiesel production. wikipedia.org

Significance of Octadecanoic Acid Derivatives in Specialized Lipidomics

Lipidomics is the large-scale study of lipids in biological systems. Within this field, there is a growing interest in the diverse roles of fatty acid derivatives, including those of octadecanoic acid (stearic acid). Octadecanoids, which are derived from C18 fatty acids like stearic acid, are an emerging class of lipid mediators. nih.gov

The position of the oxo group on the fatty acid chain can significantly influence its biological activity. However, the study of specific isomers, such as Octadecanoic acid, 6-oxo-, methyl ester, is often hampered by a lack of commercially available standards and detailed research.

The table below provides a general overview of the properties of a related compound, methyl stearate (B1226849), to offer some context for the physicochemical characteristics that might be expected for its oxo-derivative.

| Property | Value for Methyl Stearate |

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| Melting Point | 37.8 °C |

| Boiling Point | 215 °C at 15 mmHg |

Data for Methyl Stearate, the non-oxidized parent compound.

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Fatty Acid Synthesis

The foundation for the biosynthesis of Octadecanoic acid, 6-oxo-, methyl ester is the de novo synthesis of its precursor, stearic acid. This process begins with acetyl-CoA and involves the sequential addition of two-carbon units derived from malonyl-CoA. The growing fatty acid chain is covalently attached to an Acyl Carrier Protein (ACP), forming a fatty acyl-ACP intermediate.

De novo Synthesis of Stearic Acid (Octadecanoic Acid)

Stearic acid, an 18-carbon saturated fatty acid, is synthesized by the fatty acid synthase (FAS) system. The process starts with the condensation of acetyl-CoA and malonyl-ACP. The resulting four-carbon chain undergoes a series of reduction, dehydration, and further reduction reactions. This cycle is repeated, with malonyl-ACP donating a two-carbon unit in each iteration, until the 16-carbon palmitoyl-ACP is formed. A final elongation step, utilizing another malonyl-ACP, yields the 18-carbon stearoyl-ACP, which is then hydrolyzed to release stearic acid.

Post-synthesis Modification of Stearic Acid

The formation of the 6-oxo group on the octadecanoic acid chain is believed to occur after the synthesis of the C18 backbone. This modification likely proceeds through a two-step enzymatic process: hydroxylation followed by oxidation.

The direct precursor to this compound is stearic acid. The initial and critical step in the formation of the 6-oxo derivative is the regioselective hydroxylation of the stearic acid backbone at the C-6 position. This reaction would be catalyzed by a specific hydroxylase enzyme. While a dedicated stearic acid 6-hydroxylase has not been extensively characterized, the existence of enzymes like oleate (B1233923) 6-hydroxylase in some fungi suggests that such regioselective hydroxylation of long-chain fatty acids is biochemically feasible. nih.gov

Following hydroxylation, the resulting 6-hydroxyoctadecanoic acid would undergo oxidation of the hydroxyl group to a ketone. This transformation is typically carried out by a dehydrogenase enzyme, which would specifically recognize the 6-hydroxy fatty acid as its substrate. The final step in the formation of the title compound is the esterification of the carboxylic acid group of 6-oxooctadecanoic acid with a methyl group, a reaction likely catalyzed by a methyltransferase.

Hexadecenoyl-ACP, a 16-carbon unsaturated fatty acyl-ACP, is a key intermediate in the de novo synthesis of stearic acid. It undergoes elongation by the addition of a two-carbon unit from malonyl-ACP to form an 18-carbon beta-ketoacyl-ACP. Subsequent reduction, dehydration, and a final reduction step yield stearoyl-ACP. Therefore, both Hexadecenoyl-ACP and Malonyl-ACP are essential precursors for the synthesis of the stearic acid backbone upon which the 6-oxo modification occurs. The modification to form the 6-oxo group is a post-synthesis event and does not directly involve Hexadecenoyl-ACP or Malonyl-ACP in the modification steps themselves.

Research Findings

Contributions to Microbial Metabolism and Ecological Interactions

Lipids and their derivatives are fundamental to the structure and function of microbial communities. Fatty acid methyl esters (FAMEs) are recognized not only as cellular components but also as biomarkers for identifying and characterizing microbial populations in various environments. researchgate.netnih.gov The metabolic activities of microorganisms, particularly within complex ecosystems like the gastrointestinal tract, involve the extensive modification of fatty acids, leading to a diverse array of bioactive compounds.

Symbiotic bacteria, such as those in the Bradyrhizobium genus that form nitrogen-fixing nodules on leguminous plants, possess unique lipid compositions crucial for their survival and function. The outer membrane of these Gram-negative bacteria is anchored by lipopolysaccharides (LPS), which have a lipid A component rich in fatty acids. frontierspartnerships.org While the specific presence of this compound in these symbionts is not extensively documented, the lipid A of Bradyrhizobium is known to contain very long-chain fatty acids (VLCFAs), including hydroxylated and potentially oxo-derivatives. frontierspartnerships.org These complex fatty acids are believed to be vital for the stability of the outer membrane, which is essential for the symbiotic relationship and protecting the bacterium from environmental stress. The analysis of fatty acid methyl esters (FAMEs) is a standard method for the chemotaxonomic classification of these bacteria, indicating that the profile of these lipid components is a key characteristic of different strains. frontierspartnerships.orggcms.cz

The gut microbiome plays a profound role in host lipid metabolism, capable of both synthesizing new lipids and transforming dietary fatty acids into a wide range of metabolites. nih.govleylab.com Gut microbes, including various lactic acid bacteria, are known to produce a class of oxygenated fatty acids from dietary polyunsaturated fatty acids like linoleic acid, which are collectively known as octadecanoids. nih.gov These enzymatic conversions can introduce hydroxyl or keto groups at various positions on the fatty acid chain.

For instance, certain gut bacteria can produce compounds like 10-oxo-12(Z)-octadecenoic acid, a metabolite that demonstrates significant biological activity. nih.gov While the direct microbial generation of the 6-oxo isomer of methylated octadecanoic acid has not been a major focus of research, the existence of bacterial enzymes capable of oxidizing fatty acids suggests a potential pathway for its formation. These microbially-produced oxo-fatty acids can be absorbed by the host and influence metabolic processes, highlighting a critical mechanism of host-microbe interaction mediated by lipid metabolites. nih.govmdpi.com

Phytochemical and Phyto-Physiological Functions

Plants synthesize a vast array of phytochemicals, including a diverse range of fatty acids and their derivatives. These compounds serve not only as energy stores and structural components but also as signaling molecules and defense agents.

Octadecanoic acid, methyl ester (also known as methyl stearate) is a common fatty acid ester found in numerous plant species. It has been identified in plant extracts that exhibit a range of bioactivities, including antimicrobial and anti-inflammatory effects. aip.orgjmaterenvironsci.com For example, it is a known phytochemical in plants used in traditional medicine, such as Sterculia quadrifida and Thesium humile. aip.orgjmaterenvironsci.com While the parent compound is widely reported, the specific 6-oxo derivative is less commonly identified in general phytochemical screenings. However, its presence as a minor component or an intermediate in plant metabolic pathways cannot be ruled out.

| Plant Species | Compound Identified | Documented Bioactivity of Extract/Compound | Reference |

|---|---|---|---|

| Sterculia quadrifida | Octadecanoic acid, methyl ester | Anti-inflammatory | aip.org |

| Thesium humile | Octadecanoic acid, methyl ester | Antibacterial, Antifungal | jmaterenvironsci.com |

| Cymbopogon nardus | Octadecanoic acid, methyl ester | Antiviral | researchgate.netresearchgate.net |

| Bergenia ciliata | Various fatty acid methyl esters | Used in traditional medicine for various ailments | cabidigitallibrary.org |

Oxygenated fatty acids, known as oxylipins or octadecanoids in the case of 18-carbon fatty acids, are central to plant defense and stress signaling. nih.govacs.org The most well-known of these is jasmonic acid, which is synthesized from α-linolenic acid via a pathway involving several oxidation steps. These molecules are involved in responses to a wide range of stresses, including wounding by herbivores and infection by pathogens. nih.gov The formation of a keto group on the fatty acid chain is a key step in these biosynthetic pathways. Although a direct role for this compound in plant defense has not been specifically elucidated, its structure as an oxo-fatty acid places it within the chemical class of compounds that plants utilize for mediating adaptive responses to environmental challenges.

Diverse Biological Activities of Related Oxo-Fatty Acid Methyl Esters

The introduction of a keto group into a fatty acid methyl ester can confer significant biological activity. Research into various oxo-fatty acid methyl esters has revealed a spectrum of functions, from antimicrobial action to roles as precursors for industrial and pharmaceutical products.

Hydroxy- and ketone-functionalized fatty acid derivatives are valued as versatile building blocks in organic chemistry for producing pharmaceuticals, cosmetics, and other industrial products. rwth-aachen.de Bio-synthesis of specific compounds, such as β-oxo fatty acid methyl esters, has been achieved using engineered whole-cell catalysts, demonstrating their utility. rwth-aachen.de Furthermore, various fatty acid methyl esters isolated from plants and microorganisms have demonstrated notable biological effects.

| Compound Class/Specific Compound | Source | Observed Biological Activity | Reference |

|---|---|---|---|

| Pentadecanoic acid, 14-methyl-, methyl ester | Plants (e.g., Ageratum conyzoides) | Anticancer (general for some methyl esters) | cabidigitallibrary.org |

| Hexadecanoic acid, methyl ester | Plants, Microbes | Antioxidant, Anti-inflammatory, Cholesterol-lowering | jmaterenvironsci.com |

| 9,12-Octadecadienoic acid, methyl ester | Plants (e.g., Bergenia ciliata) | Associated with traditional medicinal plants | cabidigitallibrary.org |

| 10-Octadecenoic acid, methyl ester | Plants (e.g., Thesium humile) | Antibacterial, Antifungal | jmaterenvironsci.com |

| (Z)-6-Octadecenoic acid, methyl ester | Plants (e.g., Durio zibethinus) | Antioxidant, Antimicrobial | arcjournals.org |

These findings underscore that fatty acid methyl esters, including oxo-derivatives, are a significant class of bioactive molecules in both microbial and plant systems, with activities ranging from antimicrobial and anti-inflammatory to serving as key metabolic intermediates.

Antimicrobial Activities (e.g., against bacteria and fungi)

Currently, there is a notable lack of specific research data on the antimicrobial properties of this compound. However, the broader class of fatty acid methyl esters (FAMEs), to which this compound belongs, has been the subject of numerous studies for their potential antibacterial and antifungal activities.

Fatty acids and their esters are known to exert antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity, which can lead to permeability issues and ultimately cell death. jmaterenvironsci.com

For instance, various FAMEs have demonstrated significant antimicrobial activity against a range of oral microorganisms, including Streptococcus mutans and Candida albicans. nih.gov Studies on extracts from various natural sources rich in FAMEs have also reported antibacterial and antifungal properties. jmaterenvironsci.comgjesm.net For example, FAMEs derived from marine symbiont bacteria have shown potential as antibacterial and antifungal agents. gjesm.net Similarly, extracts containing a mixture of FAMEs from Corchorus olitorius L leaves have exhibited bioactivity against both Gram-positive and Gram-negative bacteria. researchgate.net

It is important to emphasize that while the general class of FAMEs shows antimicrobial potential, the specific activity of this compound has not been documented. The presence and position of the oxo- group on the fatty acid chain can significantly influence its chemical properties and, consequently, its biological activity. Therefore, the antimicrobial profile of the parent compound, octadecanoic acid, methyl ester, or other FAMEs cannot be directly extrapolated to its 6-oxo derivative. Further research is required to elucidate the specific antimicrobial spectrum, if any, of this compound.

Interactive Data Table: Antimicrobial Activity of Various Fatty Acid Methyl Esters (FAMEs)

| Compound/Extract | Target Microorganism | Observed Effect | Reference |

| Linoleic acid-ME, Palmitoleic acid-ME, γ-linolenic acid-ME | Streptococcus mutans | 90–100% inhibition at 25 μg/mL | nih.gov |

| FAME extract from Excoecaria agallocha | Candida species and various bacteria | Growth inhibition | ijbbku.com |

| 9-Octadecenoic acid, methyl ester | General antibacterial and antifungal potential | Predicted activity | gjesm.net |

| Methanolic root extract of Carthamus oxycantha | Various bacteria and fungi | Known to possess antibacterial and antifungal properties | ijbbku.com |

Anti-inflammatory Activities

Direct studies on the anti-inflammatory properties of this compound are not available in the current scientific literature. However, research on structurally related keto-fatty acids suggests that the presence of an oxo- group can be a critical determinant of biological activity, including anti-inflammatory effects.

For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids known for their anti-inflammatory activity. nih.gov The anti-inflammatory properties of various fatty acids and their derivatives are well-documented, with some acting as precursors to potent anti-inflammatory mediators. mdpi.commdpi.com

While this does not provide direct evidence for the anti-inflammatory activity of this compound, it highlights a promising area for future investigation. The position of the ketone group at the C-6 position could confer unique properties that may modulate inflammatory pathways. Further research is necessary to determine if this compound possesses any anti-inflammatory effects and to elucidate the potential mechanisms involved.

Insecticidal Properties

There is currently no specific information available regarding the insecticidal properties of this compound. However, various other fatty acids and their methyl esters have been investigated for their insecticidal activity against a range of pests.

For instance, linoleic acid and oleic acid have demonstrated insecticidal effects against the fourth instar larvae of Aedes aegyptii and have shown potent feeding deterrent activity against several other insect larvae. nih.gov A study on the toxicity of different fatty acids and their methyl esters against Culex quinquefasciatus larvae found that oleic, linoleic, and linolenic acids had significant larvicidal effects. nih.gov The mechanisms of action are thought to involve disruption of metabolic processes and cellular integrity in the insect. nih.gov

The insecticidal potential of FAMEs has also been noted in extracts from various plants. For example, 6-Octadecenoic acid, methyl ester, (Z)- has been identified as a compound with potential insectifuge properties. scielo.br While these findings are for related compounds, they suggest that fatty acid derivatives can have a significant impact on insects. The specific effects of the 6-oxo group on the octadecanoic acid methyl ester backbone in terms of insecticidal activity remain to be determined through future research.

Influence on Non-Human Biological Systems

Modulatory Effects on Cellular Processes in in vitro Models (e.g., Vero cells)

Specific studies detailing the modulatory effects of this compound on cellular processes in in vitro models such as Vero cells are not currently available. However, research on the parent compound, octadecanoic acid, methyl ester, provides some insight into how this class of molecules might interact with cell lines.

In one study, the cytotoxicity of octadecanoic acid, methyl ester was evaluated on Vero cells in combination with the antiviral drug ribavirin. The findings indicated that at low concentrations, octadecanoic acid, methyl ester exhibited low cytotoxicity towards Vero cells. researchgate.net This suggests that the basic octadecanoic acid methyl ester structure has a degree of compatibility with these cells at certain concentrations.

It is crucial to note that the introduction of a ketone group at the 6th position, as in this compound, could significantly alter its interaction with cellular systems. The oxo- group can change the molecule's polarity, shape, and reactivity, which in turn could lead to different cytotoxic or modulatory effects. Therefore, the findings for octadecanoic acid, methyl ester should not be directly extrapolated to its 6-oxo derivative. Dedicated studies are required to understand the specific influence of this compound on Vero cells and other in vitro models to determine its cellular effects and potential applications.

Interactive Data Table: Cytotoxicity of Octadecanoic acid, methyl ester on Vero Cells

| Compound | Cell Line | Concentration | Observation | Reference |

| Octadecanoic acid, methyl ester | Vero cells | Low concentrations | Low cytotoxicity | researchgate.net |

Potential as Signaling Molecules in Inter-organismal Communication

There is currently no scientific literature available that specifically investigates the role of this compound as a signaling molecule in inter-organismal communication. Fatty acids and their derivatives are known to act as signaling molecules in a variety of biological systems, including communication between different organisms. For example, in plants, certain fatty acid-derived molecules play roles in defense signaling against herbivores and pathogens. In insects, fatty acid-derived pheromones are crucial for mating and social behavior.

The specific structure of this compound, with its long carbon chain and the presence of a ketone group, suggests that it could potentially have a role in chemical signaling. The oxo- group could serve as a specific recognition site for receptors in other organisms. However, without experimental evidence, this remains speculative. Research would be needed to explore whether this compound is produced by any organism and if it elicits a behavioral or physiological response in another, to establish its role as a semiochemical.

Synthetic Methodologies and Chemo Enzymatic Modifications for Research

Chemical Synthesis Approaches for Octadecanoic Acid, 6-Oxo-, Methyl Ester

The introduction of a carbonyl group at the C-6 position of the octadecanoic acid methyl ester chain requires specific and controlled chemical reactions. The primary approaches involve the oxidation of precursor molecules and the directed functionalization of the saturated fatty acid backbone.

Oxidation of Precursor Fatty Acid Methyl Esters

One of the common strategies for synthesizing keto fatty acid esters is the oxidation of corresponding hydroxy fatty acid methyl esters. For the synthesis of this compound, a suitable precursor would be methyl 6-hydroxyoctadecanoate. The oxidation of the secondary alcohol group at the C-6 position to a ketone can be achieved using various oxidizing agents.

Commonly employed methods for such transformations include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone). However, due to the toxicity of chromium, more environmentally benign methods are increasingly favored. These include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and Dess-Martin periodinane (DMP) oxidation.

The choice of the oxidizing agent and reaction conditions is critical to ensure high selectivity for the C-6 hydroxyl group and to avoid over-oxidation or side reactions at other positions in the fatty acid chain. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material.

Directed Functionalization at the C-6 Position

A more direct, albeit challenging, approach involves the regioselective functionalization of the C-H bond at the C-6 position of methyl octadecanoate. This method circumvents the need for a pre-functionalized precursor. Recent advancements in catalysis have enabled the selective activation of specific C-H bonds in long-chain alkanes and their derivatives.

Strategies for directed C-H functionalization often employ transition metal catalysts, such as those based on palladium, rhodium, or copper, in conjunction with a directing group. The directing group, temporarily installed on the substrate, positions the catalyst in close proximity to the target C-H bond, thereby facilitating its selective cleavage and subsequent functionalization. For the synthesis of this compound, a directing group could be strategically placed to favor oxidation at the C-6 position.

While conceptually elegant, the practical application of this method for a specific position on a long alkyl chain like in methyl octadecanoate can be complex. Challenges include achieving high regioselectivity among the numerous similar C-H bonds and the development of efficient catalytic systems with high turnover numbers.

Derivatization Strategies for Analytical Purposes

The analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), often necessitates derivatization to enhance its volatility and improve its chromatographic behavior. Derivatization also plays a crucial role in structural elucidation by providing characteristic fragmentation patterns in the mass spectrum.

Methyl Ester Formation for Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free acid, octadecanoic acid, 6-oxo-, its conversion to the methyl ester is a standard and essential derivatization step. sigmaaldrich.com This esterification increases the volatility of the compound, making it suitable for GC analysis. sigmaaldrich.com Common methods for methylation include reaction with diazomethane, which is highly efficient but requires caution due to its toxicity and explosive nature. A safer and widely used alternative is the use of boron trifluoride-methanol (BF3-methanol) or methanolic HCl. sigmaaldrich.com

The reaction with BF3-methanol involves heating the fatty acid with the reagent, leading to the formation of the methyl ester. sigmaaldrich.com The progress of the esterification can be monitored by TLC, and upon completion, the methyl ester is extracted into an organic solvent for subsequent GC-MS analysis. It is important to ensure the reaction goes to completion to obtain accurate quantitative results.

| Derivatization Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Methyl Esterification | Diazomethane | Room temperature | Fast and quantitative | Toxic, explosive, and can cause side reactions |

| BF3-Methanol | Heating (e.g., 60-100 °C) | Effective for a wide range of fatty acids | Reagent is corrosive and moisture-sensitive | |

| Methanolic HCl | Heating (e.g., 60-100 °C) | Readily available and effective | Can be slower than other methods |

Pyrrolidide and Trimethylsilyl (B98337) (TMS) Derivatization for Structural Elucidation

For the precise determination of the carbonyl group's position within the fatty acid chain, further derivatization of the methyl ester is often employed. Pyrrolidide and trimethylsilyl (TMS) derivatives are particularly useful for mass spectrometric analysis.

Pyrrolidide Derivatives: The conversion of the methyl ester to its corresponding N-acylpyrrolidide derivative provides a powerful tool for locating the position of the keto group. The mass spectra of fatty acid pyrrolidides exhibit characteristic fragmentation patterns. The fragmentation typically occurs at each carbon-carbon bond along the alkyl chain, generating a series of ions separated by 14 mass units (the mass of a methylene (B1212753) group). The presence of a keto group disrupts this regular pattern, with a gap of 28 mass units around the carbonyl carbon, allowing for its unambiguous localization at the C-6 position. researchgate.net

Trimethylsilyl (TMS) Derivatives: The carbonyl group of the keto ester can be converted into a trimethylsilyl enol ether by reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). caltech.edu These TMS derivatives are more volatile than the parent keto ester and often exhibit improved chromatographic properties. caltech.edu The mass spectra of TMS enol ethers of keto esters show characteristic fragmentation patterns that can be used to confirm the position of the original carbonyl group. The fragmentation often involves cleavages adjacent to the silylated double bond, providing structural information. caltech.edu

| Derivative | Reagent(s) | Purpose | Key Feature in MS |

| Pyrrolidide | Pyrrolidine, Acetic Anhydride | Location of the keto group | Disruption of the regular C-C bond cleavage pattern |

| Trimethylsilyl (TMS) Enol Ether | BSTFA or MSTFA | Increased volatility and improved chromatography | Characteristic fragmentation around the silylated enol ether |

Controlled Synthesis of Isotope-Labeled Analogs for Mechanistic Studies

Isotope-labeled analogs of this compound are invaluable tools for investigating its metabolic fate and the mechanisms of its biological activities. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), at specific positions in the molecule allows for its tracing in complex biological systems using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

The synthesis of specifically labeled compounds requires careful planning and the use of labeled starting materials or reagents. For instance, deuterium atoms can be introduced at specific positions by reducing a precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov A publication in the journal Lipids describes the synthesis of various dideuterated oxooctadecanoates, providing a methodological basis for preparing labeled analogs of the target compound. nih.gov

For example, to introduce deuterium atoms at a position gamma to the oxo group, one could start with a suitable precursor and employ a sequence of reduction with a deuterated reagent, conversion to a good leaving group (like a tosylate or mesylate), and subsequent reduction with another deuterated reagent. nih.gov The resulting deuterated alcohol can then be oxidized to the corresponding keto acid and esterified to yield the desired labeled this compound. nih.gov

These labeled compounds can then be used in metabolic studies to track the pathways of their incorporation into complex lipids, their catabolism, and their role as signaling molecules. nih.govmdpi.com The distinct mass shift introduced by the isotopes allows for their clear differentiation from their endogenous, unlabeled counterparts in biological samples. chromatographyonline.com

| Isotope | Labeling Strategy Example | Application |

| Deuterium (²H) | Reduction of a precursor with NaBD₄ or LiAlD₄ | Tracing metabolic pathways, determining rates of synthesis and turnover |

| Carbon-13 (¹³C) | Use of ¹³C-labeled building blocks in the synthesis | Flux analysis in metabolic networks, elucidating biosynthetic pathways |

Analysis of "this compound": A Compound with Limited Publicly Available Research Data

Initial comprehensive searches for the chemical compound "this compound" have revealed a significant lack of specific scientific data and research literature. While information is available for other positional isomers of methyl oxo-octadecanoate, such as the 2-oxo, 3-oxo, 10-oxo, and 12-oxo forms, dedicated studies on the 6-oxo isomer are not readily found in the public domain.

This scarcity of information prevents a detailed analysis of its specific synthetic methodologies, chemo-enzymatic modifications, and its role as a precursor in the synthesis of more complex molecules. The scientific community has documented various methods for the synthesis and modification of related keto-esters, but these cannot be directly and accurately attributed to the 6-oxo isomer without specific experimental evidence.

Therefore, this article cannot be generated as requested due to the absence of specific research findings for "this compound." Further investigation into private research databases or newly published literature may be required to obtain the necessary information for a thorough and accurate scientific review of this particular compound.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including keto-derivatives like methyl 6-oxooctadecanoate. ntnu.nochromatographyonline.com This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Optimization of GC Parameters for Separation and Detection

Achieving reliable separation and sensitive detection of methyl 6-oxooctadecanoate requires careful optimization of several GC parameters. The choice of the capillary column is critical, with polar cyano-columns often being favored for FAME analysis due to their ability to separate positional and geometrical isomers. nih.gov Temperature programming is another crucial factor. oup.comoup.com A typical temperature gradient might start at a lower temperature (e.g., 60°C), hold for a minute, and then ramp up to a higher temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min). nih.gov This allows for the effective separation of FAMEs with varying chain lengths and degrees of unsaturation. nih.gov The injector temperature is also optimized, often set around 250°C, to ensure efficient volatilization of the analyte without degradation. nih.gov

For enhanced sensitivity, especially for low-abundance analytes, selective ion monitoring (SIM) can be employed. ntnu.nonih.gov This mode focuses the mass spectrometer on specific ions characteristic of the target compound, thereby improving the signal-to-noise ratio.

Below is an interactive data table summarizing typical GC parameter ranges for the analysis of fatty acid methyl esters.

| Parameter | Typical Range/Value | Purpose |

| Column Type | Polar (e.g., cyano-substituted) | Separation of positional and geometric isomers |

| Initial Oven Temperature | 50-70°C | Allows for proper focusing of analytes at the head of the column |

| Temperature Ramp Rate | 5-30°C/min | Controls the elution of compounds based on their boiling points |

| Final Oven Temperature | 230-320°C | Ensures elution of higher boiling point compounds |

| Injector Temperature | 250-310°C | Ensures rapid and complete vaporization of the sample |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |

| Detection Mode | Full Scan or Selective Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM increases sensitivity for target analytes |

Mass Spectrometry Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) is a commonly used ionization technique in GC-MS that results in characteristic fragmentation of the analyte molecule. jeol.com The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation. chemguide.co.uk For fatty acid methyl esters, fragmentation often occurs at specific points along the carbon chain. libretexts.org

In the case of methyl 6-oxooctadecanoate, the presence of the keto group at the C-6 position directs fragmentation in a predictable manner. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org Therefore, one would expect to see significant fragment ions resulting from the cleavage of the C5-C6 and C6-C7 bonds. The McLafferty rearrangement is another potential fragmentation pathway for molecules containing a carbonyl group and available gamma-hydrogens. miamioh.edu

Detailed analysis of the mass spectrum, including the identification of the molecular ion peak (if present) and the pattern of fragment ions, is essential for the unambiguous identification of methyl 6-oxooctadecanoate. jeol.com

Application of NIST and Wiley Libraries for Compound Identification

Mass spectral libraries, such as those developed by the National Institute of Standards and Technology (NIST) and Wiley, are invaluable resources for the identification of unknown compounds. wiley.comgo-jsb.co.uk These databases contain vast collections of mass spectra for a wide range of molecules, including a large number of fatty acid methyl esters. nih.gov

When a sample containing methyl 6-oxooctadecanoate is analyzed by GC-MS, the experimentally obtained mass spectrum can be compared against the spectra in these libraries. researchgate.netresearchgate.net Sophisticated search algorithms calculate a "match factor" that indicates the similarity between the experimental and library spectra. researchgate.net A high match factor, combined with consistent retention time data, provides a high degree of confidence in the compound's identification. nih.gov

It is important to note that while library matching is a powerful tool, it should be used in conjunction with other analytical data, such as retention indices, for the most reliable identification. wiley.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography is another key technique for the analysis of lipids, including oxo-lipids. ceu.es HPLC offers several advantages, particularly for the analysis of less volatile or thermally labile compounds that may not be suitable for GC analysis.

Reversed-Phase HPLC for Separation of Oxo-Lipids

Reversed-phase HPLC (RP-HPLC) is a widely used mode for the separation of lipids. nih.govaocs.org In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a more polar mobile phase. researchgate.netnih.gov This allows for the separation of lipids based on their hydrophobicity. hplc.eu

For oxo-lipids like methyl 6-oxooctadecanoate, the presence of the polar keto group influences its retention behavior. Generally, in RP-HPLC, oxo-fatty acids elute before their corresponding hydroxy- and epoxy-derivatives. researchgate.net The separation is also affected by the length of the carbon chain and the degree of unsaturation. aocs.org The mobile phase composition, typically a mixture of solvents like methanol, acetonitrile, and water, is carefully optimized to achieve the desired separation. researchgate.net

Coupling with Mass Spectrometry (LC-MS) for Comprehensive Profiling

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly powerful and versatile platform for comprehensive lipid profiling. nih.govacs.org This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net

In LC-MS analysis of oxo-lipids, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used "soft" ionization technique in LC-MS that typically produces intact molecular ions or adducts, which is advantageous for determining the molecular weight of the analyte. nih.govaston.ac.uk

Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information. aston.ac.uk In this approach, the molecular ion of interest is selected and then fragmented to produce a characteristic fragmentation pattern, which aids in the definitive identification of the lipid species. nih.gov LC-MS and LC-MS/MS are particularly valuable for analyzing complex biological samples, enabling the identification and quantification of a wide range of lipid molecules, including low-abundance species like methyl 6-oxooctadecanoate. ceu.esnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including oxo-fatty acid esters. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

Structural Elucidation via ¹H-NMR and ¹³C-NMR Spectroscopy

In the ¹H-NMR spectrum, the protons alpha to the carbonyl groups (the ketone at C-6 and the ester at C-1) are significantly deshielded and appear further downfield compared to the protons of the long methylene (B1212753) chain. The protons on C-5 and C-7, adjacent to the ketone, are expected to appear as triplets around 2.4 ppm. The protons on C-2, adjacent to the ester carbonyl, would also be a triplet, typically around 2.3 ppm. The singlet for the methyl ester protons (-OCH₃) is a highly characteristic signal found at approximately 3.6 ppm. The bulk of the methylene protons in the long alkyl chain (C-8 to C-17) would overlap to form a complex multiplet in the region of 1.2-1.6 ppm, while the terminal methyl group (C-18) would appear as a triplet around 0.88 ppm.

In the ¹³C-NMR spectrum, the carbonyl carbons are the most downfield signals. The ketone carbonyl (C-6) is expected around 210-212 ppm, while the ester carbonyl (C-1) appears at a slightly more shielded position, typically around 174 ppm. The carbon of the methyl ester group (-OCH₃) gives a characteristic signal near 51 ppm. The carbons alpha to the carbonyls (C-2, C-5, and C-7) are also shifted downfield relative to the other methylene carbons in the chain.

The predicted chemical shifts based on the structure are summarized in the tables below.

Table 1: Predicted ¹H-NMR Chemical Shifts for Octadecanoic acid, 6-oxo-, methyl ester

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-18 (-CH₃) | ~0.88 | Triplet |

| H-8 to H-17 (-CH₂-) | ~1.2-1.4 | Multiplet |

| H-4, H-8 (-CH₂-) | ~1.5-1.6 | Multiplet |

| H-2 (-CH₂COOCH₃) | ~2.30 | Triplet |

| H-5, H-7 (-CH₂CO-) | ~2.40 | Triplet |

| H-1' (-OCH₃) | ~3.67 | Singlet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-18 | ~14.1 |

| C-9 to C-17 | ~22.7 - 31.9 |

| C-8 | ~23.9 |

| C-4 | ~24.9 |

| C-3 | ~29.0 |

| C-1' (-OCH₃) | ~51.5 |

| C-2 | ~34.1 |

| C-5, C-7 | ~42.5 |

| C-1 (=O) | ~174.2 |

| C-6 (=O) | ~211.5 |

Spectroscopic Characterization (e.g., Infrared and Raman Spectrometry)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectrometry, provide complementary information to NMR by probing the vibrational modes of functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to polar functional groups. The most prominent features in the IR spectrum of "this compound" would be the strong absorption bands from the two carbonyl groups. The ester C=O stretch is expected to appear around 1740 cm⁻¹, while the ketone C=O stretch typically appears at a slightly lower wavenumber, around 1715-1720 cm⁻¹. The presence of two distinct peaks in this region would be strong evidence for the two types of carbonyl functionalities. Other characteristic signals include the C-O stretching of the ester group around 1250-1170 cm⁻¹ and the C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹. pjoes.compjoes.com

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the long carbon backbone of the fatty acid ester. nih.gov While it also detects the carbonyl groups, the C-C stretching modes and CH₂ twisting and wagging modes of the alkyl chain are often more prominent than in IR spectra. researchgate.net The C=O stretches for the ester and ketone would be observed, typically in the 1650-1750 cm⁻¹ range. The long alkyl chain would give rise to a series of characteristic peaks, including a strong CH₂ twisting mode around 1300 cm⁻¹ and C-C stretching bands around 1060-1140 cm⁻¹. researchgate.netmdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 |

| C=O Stretch (Ester) | IR, Raman | ~1740 |

| C=O Stretch (Ketone) | IR, Raman | ~1715 |

| CH₂ Scissoring | IR, Raman | ~1465 |

| CH₂ Twisting | Raman | ~1300 |

| C-O Stretch (Ester) | IR | 1170 - 1250 |

| C-C Stretch (Alkyl) | Raman | 1060 - 1140 |

Quantitative Lipidomics Approaches for Oxo-Fatty Acid Profiling

Quantitative lipidomics aims to identify and measure the levels of various lipid species within a biological system. Oxo-fatty acids (oxo-FAs), such as "this compound" (or its free acid form), are often present at low concentrations and require highly sensitive and specific analytical methods for accurate profiling.

The state-of-the-art technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach offers the high selectivity needed to distinguish between structurally similar lipids and the sensitivity to detect low-abundance species in complex biological matrices like plasma, serum, or tissue extracts. nih.govuni-wuppertal.de

The typical workflow for quantitative oxo-FA profiling involves several key steps:

Sample Preparation: Lipids are first extracted from the biological sample using a solvent system (e.g., Folch or Bligh-Dyer methods). To improve accuracy, a known amount of an internal standard—often a stable isotope-labeled version of the analyte—is added to the sample before extraction. nih.gov

Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column (such as a C18) is commonly used to separate the different fatty acids based on their polarity and chain length. nih.govuni-wuppertal.de

Ionization and Mass Spectrometry: As the separated lipids elute from the HPLC column, they are ionized, typically using electrospray ionization (ESI), which is a "soft" technique that keeps the molecules intact.

Tandem MS for Quantification: A triple quadrupole mass spectrometer is often used for quantification in a mode called Multiple Reaction Monitoring (MRM). researchgate.net In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent ion of the target oxo-FA. This ion is then fragmented in the second quadrupole, and the third quadrupole selects a specific, characteristic fragment ion for detection. This two-stage mass filtering provides exceptional specificity, minimizing interference from other molecules in the sample and allowing for accurate quantification even at very low levels (ng/mL or below). nih.govunitn.it

This targeted lipidomics strategy allows for the simultaneous quantification of a wide range of oxo-FAs and other oxidized lipids, providing a detailed profile of lipid metabolism and oxidative stress in a biological system. nih.govresearchgate.net

Applications in Fundamental Research and Biotechnological Exploration

Investigation of Lipid Metabolism and Biosynthesis Pathways

There is no available research detailing the use of Octadecanoic acid, 6-oxo-, methyl ester, in the study of lipid metabolism.

Tracing Metabolic Fluxes in Microbial and Plant Systems

Metabolic flux analysis is a powerful tool for understanding cellular metabolism. However, no studies have been identified that utilize this compound as a tracer to investigate metabolic pathways in either microbial or plant systems. The degradation of fatty acids and their esters in bacteria is generally understood to occur via the β-oxidation pathway, but specific studies involving this particular keto-ester are absent.

Studying Enzyme Specificity and Reaction Mechanisms

While the enzymatic synthesis of various β-oxo fatty acid methyl esters has been explored using engineered enzymes like P450 BM3 monooxygenase, specific research on the enzymatic synthesis or use of the 6-oxo- isomer as a substrate to probe enzyme specificity and reaction mechanisms is not present in the current body of scientific literature. researchgate.net

Exploration of Bioactive Potential in Non-Human Organisms

The bioactive properties of this compound have not been specifically investigated. However, studies on related compounds provide a context for potential, yet unconfirmed, activities.

Discovery of Novel Antimicrobial Agents from Natural Sources

A variety of fatty acid methyl esters (FAMEs) isolated from natural sources, such as plants and marine organisms, have demonstrated antimicrobial properties. nih.govscielo.brnih.govresearchgate.net For instance, FAME extracts from members of the Chenopodiaceae family have shown both antibacterial and antifungal effects. nih.govresearchgate.net Octadecanoic acid, methyl ester (methyl stearate) itself has been identified in extracts with reported antimicrobial activity. nih.gov However, no studies have specifically isolated or tested this compound for its antimicrobial potential.

Environmental and Degradation Studies

There is a lack of specific information regarding the environmental fate and degradation pathways of this compound. General knowledge suggests that fatty acid esters are biodegradable. For example, bacteria like Lysinibacillus sphaericus can degrade fatty acid methyl esters found in domestic wastewater, primarily through the β-oxidation pathway. researchgate.net This process breaks down the fatty acid chain into two-carbon units of acetyl-CoA. bu.edu However, without specific studies, it is impossible to determine the degradation rate, potential intermediate metabolites, or environmental impact of the 6-oxo- isomer.

Photodegradation Studies involving Related Fatty Acid Esters

The study of the photodegradation of fatty acid esters is crucial for understanding the stability of lipids in various environments, from industrial applications to biological systems. While specific photodegradation studies on this compound are not extensively documented in publicly available research, the principles can be inferred from studies on related fatty acid methyl esters (FAMEs). Photocatalytic degradation is a prominent method investigated for the breakdown of organic molecules. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of appropriate wavelength (commonly UV), generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), like hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules into simpler, less harmful compounds like CO₂ and H₂O.

Research on the photocatalytic degradation of various organic pollutants demonstrates the effectiveness of this method. For instance, studies on dyes like methyl orange and methyl violet show significant degradation efficiencies using different photocatalytic systems. mdpi.comemanresearch.orgresearchgate.net The degradation rate is influenced by several factors, including the type and concentration of the photocatalyst, the concentration of the substrate, the pH of the solution, and the intensity of the light source. emanresearch.orgresearchgate.net

In the context of lipids, studies have been conducted on the degradation of fatty acids and their esters. For example, the degradation of palmitic acid, a common saturated fatty acid, has been observed in the presence of microorganisms, indicating its susceptibility to breakdown. arcjournals.org While microbial degradation differs from photodegradation, it highlights the potential for the C18 backbone of octadecanoic acid to be cleaved. The general mechanism for the photodegradation of a saturated fatty acid ester like methyl stearate (B1226849) (a non-oxo analogue of the target compound) on a catalyst surface would involve the abstraction of a hydrogen atom by a hydroxyl radical, initiating a cascade of oxidation reactions that ultimately break the carbon-carbon bonds. The presence of a ketone group, as in 6-oxo-octadecanoic acid, methyl ester, might influence the degradation pathway, potentially serving as a site for initial radical attack.

Interactive Data Table: Factors Affecting Photocatalytic Degradation Efficiency

Analysis of Oxidative Processes in Lipid Matrices

This compound is a type of keto fatty acid, which is typically formed as a secondary oxidation product during the autoxidation or thermal oxidation of lipids containing unsaturated fatty acids like oleic or linoleic acid. The analysis of such compounds within complex lipid matrices, such as frying oils or stored foods, is essential for assessing food quality and understanding lipid degradation pathways. aocs.org

The primary analytical technique for the identification and quantification of keto fatty acid esters is Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net This method offers high sensitivity and specificity, allowing for the separation of complex mixtures and the definitive identification of individual components based on their mass spectra.

The general workflow for analyzing oxo-fatty acids in a lipid matrix involves several steps:

Lipid Extraction: The lipids are first extracted from the food or biological sample using an appropriate solvent system (e.g., Folch or Bligh-Dyer methods).

Transesterification: The extracted lipids (triglycerides, phospholipids, etc.) are converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization step is necessary to make the fatty acids volatile for GC analysis. Acid-catalyzed methanolysis is a common method for this conversion. nih.gov

Purification/Concentration: The resulting FAME mixture may be complex. Solid-phase extraction (SPE) using silica (B1680970) cartridges can be employed to separate the more polar oxidized FAMEs (including hydroxy and keto species) from the non-oxidized FAMEs. This step helps to concentrate the compounds of interest and reduce matrix interference. aocs.org

GC-MS Analysis: The purified FAME fraction is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a "fingerprint" for identification. For instance, the GC-MS analysis of a related compound, octadecanoic acid, 2-oxo-, methyl ester, showed a distinct peak at a specific retention time with a molecular weight corresponding to its structure. researchgate.net

The presence and concentration of specific oxo-fatty acids like the 6-oxo derivative provide valuable information about the oxidation status of the lipid matrix and the specific oxidative reactions that have occurred. aocs.org Increased fatty acid oxidation is a hallmark of various metabolic states and disease conditions, leading to the formation of ketone bodies and other oxidation products. uomus.edu.iqmhmedical.comnih.gov

Interactive Data Table: Analytical Methods for Oxidized Lipid Analysis

Development of Analytical Standards and Reference Materials

The accuracy of any quantitative analysis heavily relies on the availability of high-purity analytical standards and certified reference materials (CRMs). In the field of lipid analysis, standards for fatty acid methyl esters (FAMEs) are indispensable for calibrating instruments like GC-MS, verifying analytical methods, and ensuring the quality and comparability of results between laboratories. sigmaaldrich.comcaymanchem.com

Numerous suppliers provide a wide array of lipid standards, including individual FAMEs and complex mixtures designed to mimic the fatty acid profiles of specific oils or biological samples. sigmaaldrich.comtheclinivex.com These standards are crucial for applications ranging from food nutritional labeling to clinical diagnostics. While standards for common saturated and unsaturated FAMEs like methyl stearate and methyl oleate (B1233923) are widely available, the availability of standards for less common or oxidized fatty acids, such as this compound, can be more limited. nih.gov

The development of a certified reference material involves several key stages:

Synthesis and Purification: The target compound must be synthesized with very high purity. The synthesis of oxo-fatty acid esters can be achieved through various organic chemistry routes or, increasingly, through biocatalytic processes using engineered enzymes. rwth-aachen.de Purification is then carried out using techniques like column chromatography and recrystallization to achieve the desired purity level (typically >98-99%).

Structural Confirmation: The chemical structure of the purified compound is rigorously confirmed using multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Purity Assessment: The purity of the standard is determined using high-resolution quantitative methods, such as quantitative NMR (qNMR) or chromatography with a universal detector.

Certification: For a material to become a CRM, its property values (e.g., concentration in a solution or purity of a neat material) are determined through a metrologically valid procedure. This often involves analysis by multiple independent methods and/or in multiple accredited laboratories. The certified value is issued with an uncertainty statement, ensuring traceability to national or international standards. nist.gov Organizations like the National Institute of Standards and Technology (NIST) and AOCS provide CRMs and quality reference materials for various matrices, including edible oils, which are characterized for properties related to oxidation status. nist.govaocs.org

For a compound like this compound, its availability as a high-purity standard is critical for researchers studying lipid oxidation, enabling them to accurately identify and quantify its presence in various samples and to investigate its potential biological effects. caymanchem.com

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biosynthetic Enzymes and Genetic Regulation

The precise biosynthetic pathway leading to Octadecanoic acid, 6-oxo-, methyl ester is not well-defined. Future research must focus on identifying and characterizing the specific enzymes responsible for its formation. Insights can be drawn from the well-established octadecanoid pathway that produces related signaling molecules like jasmonic acid from α-linolenic acid. oup.com This pathway involves a sequence of enzymatic actions, including those by lipases, lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and reductases. oup.com It is plausible that a similar cascade, perhaps involving a specific isomerase or dehydrogenase, is responsible for the introduction of the keto group at the C-6 position of the octadecanoic acid chain.

Engineered whole-cell catalysts expressing enzymes like P450 monooxygenases and alcohol dehydrogenases have been successfully used to produce other oxo-fatty acid methyl esters, suggesting a viable approach for probing potential synthesis routes. rwth-aachen.de Furthermore, understanding the genetic underpinnings is crucial. Studies on the genetic regulation of stearic acid (octadecanoic acid) have identified specific loci that control its concentration. researchgate.net A similar focus is needed to identify genes that regulate the expression and activity of the enzymes in the 6-oxo pathway. This would involve transcriptomic and proteomic analyses of cells or tissues under conditions where the compound's levels are modulated.

Table 1: Potential Biosynthetic Enzymes and Genetic Factors for Investigation

| Enzyme/Genetic Factor | Potential Function in Synthesis | Rationale for Investigation |

|---|---|---|

| Lipoxygenase (LOX) Isoform | Initial oxygenation of the fatty acid precursor. | LOX enzymes are key in initiating oxylipin synthesis; specificity determines the position of oxygenation. oup.com |

| Cytochrome P450 Monooxygenase | Hydroxylation of the fatty acid chain at C-6. | P450 enzymes are known to hydroxylate fatty acids at various positions. rwth-aachen.de |

| Alcohol Dehydrogenase (ADH) | Oxidation of a 6-hydroxy intermediate to a 6-oxo group. | This is a common enzymatic step for converting hydroxyl groups to keto groups. rwth-aachen.de |

| Fatty Acid Methyltransferase | Esterification of the final product. | Enzymatic synthesis of methyl esters has been observed in various biological systems. researchgate.net |

| fas-like Genetic Loci | Regulation of precursor (stearic acid) availability. | Genes controlling stearic acid levels will directly impact the substrate pool for its derivatives. researchgate.net |

Comprehensive Investigation of Biological Signaling and Receptor Interactions

Fatty acid derivatives are recognized as important signaling molecules. pnas.org For instance, the related compound 8-oxo-9-octadecenoic acid has demonstrated anti-inflammatory effects by modulating signaling pathways involving nuclear factor (NF)-κB, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in macrophages. nih.gov A critical future direction is to investigate whether this compound exhibits similar signaling properties.

Research has shown that fatty acid methyl esters can act as naturally occurring transcriptional regulators by activating members of the peroxisome proliferator-activated receptor (PPAR) family. nih.gov PPARs are nuclear hormone receptors that play essential roles in lipid metabolism and inflammation. Determining if this compound can bind to and activate PPAR isoforms (α, δ, and γ) or other nuclear receptors is a high-priority research avenue. This would involve receptor binding assays, reporter gene assays, and analysis of target gene expression in relevant cell models. The initiation of plant defense pathways often involves the interaction of elicitors with receptors, triggering the octadecanoid-based signaling cascade, further highlighting the need to explore receptor interactions for this class of molecules. pnas.org

Table 2: Potential Signaling Pathways and Receptors for Investigation

| Signaling Pathway / Receptor | Potential Biological Role | Proposed Experimental Approach |

|---|---|---|

| Peroxisome Proliferator-Activated Receptors (PPARs) | Regulation of lipid metabolism, inflammation, and cellular differentiation. nih.gov | Ligand binding assays, transcriptional activation assays (e.g., luciferase reporter). |

| NF-κB Signaling Pathway | Modulation of inflammatory and immune responses. nih.gov | Western blot for key pathway proteins (e.g., p65, IκBα), cytokine expression analysis (ELISA, qPCR). |

| G-protein Coupled Receptors (GPCRs) | Mediation of cellular responses to various external stimuli. | Screening against orphan GPCRs known to bind fatty acids. |

| MAPK Signaling Pathway | Control of cell proliferation, differentiation, and apoptosis. | Phosphorylation analysis of ERK, JNK, and p38 kinases. |

Advanced Structural Activity Relationship (SAR) Studies for Bioactivity Enhancement

To optimize the potential therapeutic or biological activity of this compound, advanced Structure-Activity Relationship (SAR) studies are essential. These studies involve synthesizing a series of analogues to determine how specific structural features influence biological function. For example, studies on jasmonic acid and its precursors have shown that modifications to the cyclopentanone (B42830) ring and the length of the carboxylic acid side chain significantly impact their ability to induce plant defense responses. pnas.org

For this compound, key modifications could include altering the position of the keto group along the alkyl chain (e.g., comparing 6-oxo, 8-oxo, and 10-oxo isomers), changing the length of the carbon chain, and modifying the ester group (e.g., ethyl, propyl esters). nih.govsigmaaldrich.com Additionally, introducing other functional groups, such as hydroxyls or double bonds, could enhance receptor binding affinity or specificity. The observation that combining octadecanoic acid, methyl ester with another antiviral agent can enhance efficacy suggests that SAR studies should also explore synergistic effects. researchgate.net These new compounds would then be tested in the biological assays identified in the previous section to build a comprehensive SAR model.

Table 3: Proposed Structural Modifications for SAR Studies

| Structural Modification | Hypothesized Effect | Rationale |

|---|---|---|

| Varying the position of the oxo group (e.g., C-8, C-9, C-10) | Altered receptor binding and metabolic stability. | The position of the polar keto group can significantly change the molecule's shape and interaction with binding pockets. |

| Altering the alkyl chain length (e.g., C16, C20) | Modified lipophilicity and membrane permeability. | Chain length is a critical determinant of how fatty acids partition into cellular compartments. |

| Changing the ester moiety (ethyl, propyl, etc.) | Impact on hydrolysis rate and bioavailability. | The nature of the ester can influence its stability against cellular esterases. |

| Introducing unsaturation (double or triple bonds) | Increased structural rigidity and potential for new interactions. | Unsaturation changes the conformation of the alkyl chain, which can affect biological activity. |

| Reduction of the keto group to a hydroxyl group | Change in hydrogen bonding capability. | A hydroxyl group can act as both a hydrogen bond donor and acceptor, unlike a keto group. |

Development of High-Throughput Screening Methods for Detection and Characterization

To facilitate the aforementioned research, particularly SAR studies and the investigation of biological samples, the development of high-throughput screening (HTS) methods is imperative. Current detection methods like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for identification but can be time-consuming for screening large numbers of samples. nih.govjmaterenvironsci.com HTS assays would accelerate the discovery of analogues with enhanced activity and enable rapid quantification of the compound in various biological matrices.

Methodologies that could be adapted include those developed for other small molecules, such as multiplexed capillary electrophoresis with ultraviolet absorbance detection or mass spectrometry (CE-MS). nih.gov These techniques can significantly increase sample throughput. Developing specific antibodies for use in an Enzyme-Linked Immunosorbent Assay (ELISA) would provide a rapid and sensitive method for quantification. Furthermore, cell-based reporter assays, where a fluorescent or luminescent signal is linked to the activation of a target receptor (e.g., PPARs), could be developed in a 96- or 384-well plate format for HTS of compound libraries. nih.gov

Table 4: Comparison of Potential Screening Methods

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Multiplexed CE-MS | Separation by electrophoresis coupled with mass detection. nih.gov | High throughput, high sensitivity, structural information. | Requires specialized instrumentation. |

| ELISA | Antibody-based detection. | Very high throughput, high sensitivity, cost-effective for large batches. | Requires development of a specific monoclonal or polyclonal antibody. |

| Cell-Based Reporter Assays | Measures biological activity (e.g., receptor activation) via a reporter gene. | Provides functional data, suitable for screening large compound libraries. | Susceptible to off-target effects and compound cytotoxicity. |

| LC-MS/MS | Chromatographic separation with tandem mass spectrometry. | Gold standard for quantification; high specificity and sensitivity. | Lower throughput compared to HTS methods. |

Exploration of Stereoisomeric Forms and Their Differential Biological Effects

Many biological molecules are chiral, and their different stereoisomers often exhibit distinct biological activities. While the 6-oxo group in Octadecanoic acid, methyl ester does not create a chiral center itself, its biosynthetic precursors might be chiral. For instance, the enzymatic oxygenation of fatty acids by lipoxygenases is often stereospecific, producing a specific enantiomer of a hydroperoxy fatty acid. oup.com If the 6-oxo group is formed via a 6-hydroxy intermediate, this alcohol could exist as either the (R) or (S) enantiomer.

It is critical to explore whether this compound is produced as a racemic mixture or as a single enantiomer in biological systems. Future research should focus on the stereoselective synthesis of possible isomers and the development of chiral separation techniques to resolve them. Each purified stereoisomer should then be independently evaluated for its biological activity. It is common for one enantiomer to be significantly more active than the other, as seen in the case of related signaling molecules. pnas.org Understanding the stereochemistry is fundamental to deciphering its precise biological role and for developing any potential therapeutic agent based on its structure.

Q & A

Q. Advanced Research Focus

- Column selection : Use polar columns (e.g., HP-INNOWax) to separate oxo-esters from saturated esters like methyl stearate.

- Temperature programming : A slow ramp (e.g., 3°C/min from 150°C to 280°C) improves resolution of structurally similar esters .

- Derivatization : Convert the ketone to a trimethylsilyl (TMS) ether derivative to enhance volatility and reduce tailing .

What in vitro assays are recommended to evaluate the bioactivity of this compound in cellular models?

Q. Advanced Research Focus

- Anti-inflammatory assays : Measure inhibition of NF-κB or COX-2 in macrophage models (e.g., RAW 264.7 cells), referencing studies on odd-chain fatty acids .

- Antimicrobial testing : Use disc diffusion or microdilution assays against Gram-positive/negative bacteria, as applied to bioactive plant esters in .

- Metabolic activity : Track cellular lipid accumulation using Oil Red O staining in adipocyte models, given structural similarities to stearate derivatives .

How does the 6-oxo modification influence the metabolic stability of this compound compared to unmodified esters?

Advanced Research Focus

The ketone group at position 6 may disrupt β-oxidation pathways, requiring alternative catabolic routes:

- In vitro studies : Use ¹⁴C-labeled compounds in hepatocyte or yeast models (e.g., Rhodosporidium toruloides) to track degradation products.

- Enzyme inhibition assays : Test interactions with acyl-CoA dehydrogenases to identify metabolic bottlenecks, as seen in odd-chain fatty acid studies .

How can spectral contradictions (e.g., NMR shifts, IR peaks) in structural characterization be resolved for this compound?

Q. Advanced Research Focus

- 2D-NMR techniques : Use HSQC and HMBC to assign ketone and ester carbonyls unambiguously.

- Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for oxo-ester standards (e.g., 9-oxo derivatives in ).

- Computational modeling : Predict IR and NMR spectra using DFT methods (e.g., B3LYP/6-31G*) to validate experimental data .

What are the stability considerations for this compound under varying storage conditions?

Q. Advanced Research Focus

- Thermal stability : Conduct accelerated stability tests (40–60°C) and monitor degradation via GC-MS.

- Light sensitivity : Store in amber vials if UV-Vis analysis indicates ketone photodegradation.

- Matrix effects : Assess stability in lipid-rich matrices (e.g., plant extracts) to mimic natural environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.